molecular formula C5H10FNO B8115716 cis-4-Fluoro-piperidin-3-ol

cis-4-Fluoro-piperidin-3-ol

Cat. No.: B8115716
M. Wt: 119.14 g/mol
InChI Key: CJAXOFJRWIZALN-UHNVWZDZSA-N
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Description

cis-4-Fluoro-piperidin-3-ol: is a fluorinated piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The fluorine atom and hydroxyl group in this compound make it a valuable building block in medicinal chemistry due to its potential biological activities and its role in the synthesis of various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Fluoro-piperidin-3-ol typically involves enantioselective fluorination and reduction reactions. One common method employs a modified cinchona alkaloid catalyst for enantioselective fluorination, followed by reduction to obtain the desired product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and methanol, with temperatures maintained at 0°C .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the principles of enantioselective synthesis and the use of chiral catalysts are likely to be scaled up for industrial applications, ensuring high yield and enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions: cis-4-Fluoro-piperidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

cis-4-Fluoro-piperidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-4-Fluoro-piperidin-3-ol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Uniqueness: cis-4-Fluoro-piperidin-3-ol is unique due to its specific substitution pattern, which can confer distinct biological activities and synthetic utility compared to other fluorinated piperidines. Its enantioselective synthesis also allows for the production of enantiomerically pure compounds, which is crucial for pharmaceutical applications .

Properties

IUPAC Name

(3S,4R)-4-fluoropiperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO/c6-4-1-2-7-3-5(4)8/h4-5,7-8H,1-3H2/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAXOFJRWIZALN-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]([C@@H]1F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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